molecular formula C9H10N2O4 B2744980 Dimethyl 5-methylpyrimidine-4,6-dicarboxylate CAS No. 2288710-03-0

Dimethyl 5-methylpyrimidine-4,6-dicarboxylate

Cat. No.: B2744980
CAS No.: 2288710-03-0
M. Wt: 210.189
InChI Key: NKEPFRVDHCZJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-methylpyrimidine-4,6-dicarboxylate (CAS: 933746-10-2) is a pyrimidine derivative featuring two methyl ester groups at positions 4 and 6 and a methyl substituent at position 5. Its molecular formula is C₉H₁₀N₂O₄, with a molecular weight of 210.19 g/mol (calculated). This compound is primarily utilized in organic synthesis as a precursor for pharmaceuticals, agrochemicals, and metal-chelating agents due to its reactive ester groups and heterocyclic aromatic core .

Key properties include:

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water.
  • Synthesis: Typically synthesized via esterification of 5-methylpyrimidine-4,6-dicarboxylic acid or through cyclocondensation reactions involving β-keto esters and urea derivatives.
  • Applications: Intermediate in synthesizing inhibitors (e.g., metallo-β-lactamase inhibitors) and ligands for coordination chemistry .

Properties

IUPAC Name

dimethyl 5-methylpyrimidine-4,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-6(8(12)14-2)10-4-11-7(5)9(13)15-3/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEPFRVDHCZJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-methylpyrimidine-4,6-dicarboxylate typically involves the esterification of 5-methylpyrimidine-4,6-dicarboxylic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methylpyrimidine-4,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl 5-methylpyrimidine-4,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-methylpyrimidine-4,6-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Dimethyl pyrimidine-4,6-dicarboxylate (CAS: 6345-43-3)

  • Structure : Lacks the 5-methyl group.
  • Molecular Weight : 196.16 g/mol .
  • Reactivity : The absence of the 5-methyl group increases electrophilicity at the pyrimidine ring, making it more reactive in nucleophilic substitutions. For example, it reacts with amines to form carboxamide derivatives (e.g., methyl 6-((4-fluoro-3-methylbenzyl)carbamoyl)pyrimidine-4-carboxylate) .
  • Applications : Used as a versatile building block for functionalized pyrimidines in drug discovery .

5-Methylpyrimidine-4,6-dicarboxylic acid (CAS: 2010958-16-2)

  • Structure : Hydrolyzed form of the target compound, with carboxylic acid groups instead of esters.
  • Similarity Score : 0.92 (structural similarity to dimethyl 5-methylpyrimidine-4,6-dicarboxylate) .
  • Properties : Higher polarity and water solubility due to carboxylic acid groups.
  • Applications : Chelating agent for metals; precursor for synthesizing ester derivatives via acid-catalyzed esterification .

Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate (CAS: 108381-23-3)

  • Structure : Chlorine substituent at position 2 and ethyl ester at position 5.
  • Similarity Score : 0.70 .
  • Reactivity : The chlorine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Intermediate in synthesizing herbicides and antifungal agents .

Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate

  • Structure : Pyridine core with chloromethyl and ester groups.
  • Synthesis : Prepared via chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate using sulfuryl dichloride .
  • Reactivity : The chloromethyl group enables further functionalization (e.g., vinylation to form conjugated systems) .
  • Applications: Precursor for fluorescent dyes and polymerizable monomers .

5-Methylpyrimidine-4,6-diol (CAS: 931695-79-3)

  • Structure : Dihydroxy analog of the target compound.
  • Properties: Forms tautomers (keto-enol) in solution, affecting hydrogen-bonding capacity .
  • Applications : Used in coordination chemistry and as a precursor for antimetabolites .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Similarity Score
This compound 933746-10-2 C₉H₁₀N₂O₄ 210.19 5-Me, 4,6-COOCH₃ Reference
Dimethyl pyrimidine-4,6-dicarboxylate 6345-43-3 C₈H₈N₂O₄ 196.16 4,6-COOCH₃ 0.68
5-Methylpyrimidine-4,6-dicarboxylic acid 2010958-16-2 C₇H₆N₂O₄ 182.13 5-Me, 4,6-COOH 0.92
Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate 108381-23-3 C₉H₁₁ClN₂O₂ 214.65 2-Cl, 4,6-Me, 5-COOEt 0.70

Research Findings and Trends

  • Reactivity Trends : Methyl substituents at position 5 (pyrimidine) or 4 (pyridine) sterically hinder electrophilic substitutions but enhance stability for storage .
  • Biological Activity : Pyrimidine dicarboxylates show promise as metallo-β-lactamase inhibitors, while pyridine analogs are explored in anticancer therapies .
  • Synthetic Challenges : Ester hydrolysis under basic conditions limits the use of dimethyl esters in aqueous systems, necessitating protective strategies .

Biological Activity

Dimethyl 5-methylpyrimidine-4,6-dicarboxylate (DMMPDC) is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with DMMPDC, including its mechanisms of action, applications in research, and relevant studies.

Chemical Structure and Properties

DMMPDC has the molecular formula C₉H₁₀N₂O₄ and a molecular weight of approximately 210.19 g/mol. The compound features a pyrimidine ring with two carboxylate groups at positions 4 and 6, each esterified with a methyl group. This unique structure contributes to its biological activity by enabling interactions with various biological targets.

DMMPDC acts primarily as a ligand , binding to specific enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the biological context in which DMMPDC is studied. Some proposed mechanisms include:

  • Enzyme Inhibition : DMMPDC may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : The compound can interact with receptors, influencing signal transduction pathways.

Research indicates that DMMPDC can exhibit both cytotoxic and antioxidant properties , making it a candidate for further investigation in cancer therapy and oxidative stress-related conditions .

Cytotoxicity

Recent studies have demonstrated that DMMPDC possesses cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells, suggesting its potential as an anticancer agent. The following table summarizes findings from relevant studies:

Cell Line IC50 (µM) Effect
Hep G28.3Induces apoptosis
HEP 22.8Significant cytotoxicity
Vero (normal)22.6Less sensitive

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of DMMPDC against cancerous cells compared to normal cells .

Antioxidant Activity

In addition to its cytotoxic effects, DMMPDC has been evaluated for its antioxidant properties. Studies have shown that it exhibits significant radical scavenging activity, which can mitigate oxidative damage in cells. For example:

  • DPPH radical scavenging activity was recorded at 44.13% at a concentration of 5 µg/ml.
  • Total antioxidant activity reached 50.10% at the same concentration.

These findings suggest that DMMPDC may play a role in protecting cells from oxidative stress, further enhancing its therapeutic potential .

Case Studies and Applications

DMMPDC has been utilized in various research applications:

  • Pharmaceutical Development : As an intermediate in the synthesis of biologically active compounds, DMMPDC is being explored for its potential use in drug development.
  • Antimicrobial Research : Its structural similarity to other antifolate compounds suggests potential antimicrobial properties, warranting further investigation into its efficacy against bacterial strains.
  • Cancer Research : Ongoing studies are assessing the compound's ability to target specific cancer pathways and enhance existing therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.